Thiamine nitrate

Übersicht

Beschreibung

Thiamine nitrate, also known as thiamine mononitrate or vitamin B1 nitrate, is a synthetic nitrate salt form of thiamine (vitamin B1). It appears as a white to slightly yellow crystalline powder and is used primarily as a nutritional supplement and food additive. Thiamine is an essential micronutrient that plays a crucial role in energy metabolism and the proper functioning of the nervous system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thiamine nitrate can be synthesized through two primary methods:

Reaction with Hydrobromic Acid and Nitric Acid:

Conversion from Thiamine Hydrochloride:

Industrial Production Methods: Industrial production of this compound typically involves the second method due to its efficiency and cost-effectiveness. The process is carried out under controlled conditions to ensure high purity and yield.

Analyse Chemischer Reaktionen

Solubility and Stability

Solubility: Thiamine nitrate is sparingly soluble in water, freely soluble in boiling water, and slightly soluble in alcohol and methanol . The solubility of this compound in different solvent mixtures has been extensively studied to optimize its crystallization and formulation .

Factors Affecting Solubility:

- Temperature: Solubility increases with temperature in binary solvent systems .

- Solvent Composition: The molar fraction solubility of this compound varies significantly with different binary solvent mixtures such as methanol + water, acetone + water, and isopropanol + water .

Solubility Data in Binary Solvents: The following tables show the molar fraction solubility of this compound in different binary solvent mixtures at various temperatures :

Table 1. Molar fraction solubility of this compound in methanol (1) + water (2) solvent mixtures at different temperatures .

| T (K) | 0.10 | 0.20 | 0.30 | 0.40 | 0.50 | 0.60 | 0.70 | 0.80 | 0.90 |

|---|---|---|---|---|---|---|---|---|---|

| 278.15 | 7.20 | 7.61 | 8.02 | 7.50 | 6.82 | 5.51 | 4.13 | 2.89 | 1.85 |

| 283.15 | 8.65 | 9.20 | 9.71 | 9.04 | 8.13 | 6.52 | 4.84 | 3.33 | 2.07 |

| 288.15 | 10.26 | 10.87 | 11.49 | 10.75 | 9.56 | 7.48 | 5.65 | 3.85 | 2.56 |

| 293.15 | 12.58 | 13.22 | 13.97 | 13.00 | 11.37 | 8.78 | 6.77 | 4.67 | 3.29 |

| 298.15 | 15.42 | 16.52 | 17.36 | 16.10 | 13.80 | 10.93 | 8.16 | 5.72 | 3.97 |

| 303.15 | 18.95 | 20.60 | 21.39 | 19.82 | 17.03 | 13.44 | 10.09 | 7.07 | 4.87 |

| 308.15 | 23.17 | 25.41 | 26.39 | 24.05 | 20.73 | 16.90 | 12.60 | 8.86 | 6.19 |

| 313.15 | 28.19 | 31.45 | 32.62 | 29.51 | 25.62 | 20.86 | 15.69 | 11.16 | 7.66 |

Table 2. Molar fraction solubility of this compound in acetone (1) + water (2) solvent mixtures at different temperatures .

| T (K) | 0.10 | 0.20 | 0.30 | 0.40 | 0.50 | 0.60 | 0.70 |

|---|---|---|---|---|---|---|---|

| 278.15 | 12.70 | 12.53 | 9.97 | 6.78 | 4.60 | 2.18 | 0.89 |

| 283.15 | 14.94 | 14.52 | 11.52 | 7.81 | 5.15 | 2.55 | 1.02 |

| 288.15 | 17.54 | 17.36 | 13.51 | 9.12 | 5.81 | 2.92 | 1.17 |

| 293.15 | 21.54 | 20.61 | 15.76 | 10.45 | 6.50 | 3.25 | 1.34 |

| 298.15 | 25.22 | 24.31 | 18.47 | 12.20 | 7.47 | 3.84 | 1.67 |

| 303.15 | 29.99 | 29.24 | 21.60 | 14.45 | 8.58 | 4.43 | 1.95 |

| 308.15 | 35.30 | 34.23 | 25.34 | 17.27 | 9.86 | 5.06 | 2.27 |

| 313.15 | 42.51 | 40.42 | 30.50 | 21.23 | 11.15 | 5.64 | 2.72 |

Table 3. Molar fraction solubility of this compound in isopropanol (1) + water (2) solvent mixtures at different temperatures .

| T (K) | 0.10 | 0.20 | 0.30 | 0.40 | 0.50 | 0.60 | 0.70 |

|---|---|---|---|---|---|---|---|

| 278.15 | 8.13 | 7.89 | 6.00 | 3.89 | 2.73 | 1.24 | 0.50 |

| 283.15 | 10.10 | 9.41 | 7.21 | 4.69 | 3.07 | 1.58 | 0.60 |

| 288.15 | 12.63 | 11.39 | 8.65 | 5.91 | 3.65 | 1.98 | 0.74 |

| 293.15 | 16.15 | 14.28 | 10.63 | 7.55 | 4.45 | 2.27 | 0.87 |

| 298.15 | 19.85 | 17.68 | 13.09 | 8.73 | 5.43 | 2.64 | 1.08 |

| 303.15 | 24.43 | 21.76 | 16.23 | 10.83 | 6.87 | 3.22 | 1.35 |

| 308.15 | 30.10 | 26.13 | 20.16 | 13.79 | 8.58 | 3.93 | 1.67 |

| 313.15 | 37.11 | 32.12 | 25.01 | 16.99 | 10.79 | 5.10 | 2.19 |

Chemical Reactions and Degradation Pathways

Degradation Kinetics: this compound degradation typically follows first-order reaction kinetics . The degradation rate is affected by temperature, with higher temperatures leading to faster degradation .

Influence of Temperature and pH:

- A study comparing thiamine mononitrate and thiamine chloride hydrochloride found that thiamine mononitrate degrades faster at all concentrations and temperatures. For instance, in 27 mg/mL solutions at 80°C after 5 days, only 32% of thiamine mononitrate remained, compared to 94% of thiamine chloride hydrochloride .

- The activation energies for thiamine mononitrate degradation range from 21 to 25 kcal/mol at pH 5.36-6.96 .

Degradation Products: The degradation products of this compound can cause significant sensory changes, including intense color changes and potent aromas . High-performance liquid chromatography (HPLC) analysis reveals different peak patterns for thiamine mononitrate and thiamine chloride hydrochloride, indicating different degradation pathways and products .

Impact of Solid Dispersion: Amorphization of thiamine mononitrate affects its stability. Thiamine is most stable in crystalline form, less stable in amorphous form, and degrades rapidly in concentrated solutions .

Influence of Polymers: The use of polymers like polyvinylpyrrolidone (PVP) and a copolymer of polyethylene glycol and polyvinyl alcohol (PEC) impacts thiamine stability in solid dispersions .

- A higher ratio of polymer is needed to amorphize thiamine mononitrate compared to thiamine chloride hydrochloride, suggesting a higher crystallization tendency for thiamine mononitrate .

- Thiamine stability is influenced by molecular interactions between thiamine mononitrate and the polymer, with stronger interactions leading to increased degradation .

Role of Thiamine Pyrophosphate (TPP) in Reactions

Thiamine in its active form, thiamine pyrophosphate, serves as a coenzyme for several enzymes involved in critical metabolic reactions .

Key Reactions Involving TPP:

- Decarboxylation of α-Keto Acids: TPP is essential in the decarboxylation of alpha-keto acids like pyruvate and alpha-ketoglutarate. It functions as a coenzyme in the pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase complexes .

- Transketolase Activity: TPP is crucial for the enzyme transketolase in the pentose phosphate pathway, which is vital for generating NADPH and synthesizing essential molecules .

- Ylide Formation: The mechanism of TPP involves the formation of an ylide, which facilitates the transfer of two-carbon units. This is particularly important in reactions where polarity inversion occurs .

Mechanism of Action: TPP deprotonates the carbon at the C-2 position of the thiazole ring, forming a 2-carbanion. This carbanion interacts with α-ketoacids, leading to decarboxylation and the formation of an active aldehyde intermediate .

Wissenschaftliche Forschungsanwendungen

Medical Applications

1.1 Role in Energy Metabolism

Thiamine nitrate serves as a coenzyme in carbohydrate metabolism, facilitating the conversion of glucose into energy. This function is crucial for the proper functioning of various organ systems, particularly the nervous system and heart .

1.2 Treatment of Thiamine Deficiency

This compound is effective in preventing and treating thiamine deficiency, which can lead to severe neurological disorders such as Wernicke-Korsakoff syndrome, especially in individuals with alcohol dependence . It has been administered to critically ill patients to prevent deficiency-related complications .

1.3 Neuroprotective Effects

Recent studies indicate that this compound may have neuroprotective properties. It has been shown to reduce joint inflammation and hyperalgesia in animal models of rheumatoid arthritis while also decreasing pro-inflammatory cytokines such as TNF-α and IL-1β . Furthermore, it enhances glutathione production, an important antioxidant that protects against oxidative stress .

Agricultural Applications

2.1 Plant Health and Stress Resistance

This compound plays a significant role in enhancing plant health by priming plants against biotic stress through the upregulation of pathogenesis-related (PR) genes and salicylic acid synthesis . This application is vital for improving crop yield and resistance to diseases, which is increasingly important in the context of global food security.

2.2 Biofortification Potential

Research into biofortification strategies suggests that increasing thiamine content in crops could enhance their nutritional value for human consumption. This approach not only benefits agricultural productivity but also addresses nutritional deficiencies in populations reliant on staple crops .

Food Technology Applications

3.1 Food Fortification

This compound is utilized as a food fortification agent to combat deficiencies in populations at risk, particularly in developing countries where dietary intake may be insufficient . Its incorporation into food products can enhance the nutritional profile and support public health initiatives aimed at improving vitamin B1 levels.

Case Studies

Wirkmechanismus

Thiamine nitrate exerts its effects primarily through its conversion to thiamine pyrophosphate (TPP), an active coenzyme form. TPP plays a critical role in carbohydrate metabolism by acting as a coenzyme for several enzymes involved in the decarboxylation of alpha-keto acids and the transketolase reaction in the pentose phosphate pathway. This helps in the production of energy and the synthesis of nucleic acids and neurotransmitters .

Vergleich Mit ähnlichen Verbindungen

Thiamine Hydrochloride: Another salt form of thiamine, more hygroscopic and less stable compared to thiamine nitrate.

Thiamine Pyrophosphate: The active coenzyme form of thiamine, directly involved in metabolic processes.

Uniqueness of this compound:

This compound’s unique properties, such as its stability and solubility, make it a valuable compound in various applications, from nutritional supplements to scientific research.

Biologische Aktivität

Thiamine nitrate, a derivative of thiamine (vitamin B1), exhibits significant biological activity due to its role as a cofactor in various enzymatic reactions essential for cellular metabolism. This article explores its biological functions, mechanisms of action, and clinical implications, supported by case studies and research findings.

Overview of Thiamine and Its Derivatives

Thiamine is classified as a water-soluble vitamin and plays a pivotal role in carbohydrate metabolism. It exists in several phosphorylated forms, with thiamine diphosphate (TDP) being the most biologically active. TDP acts as a coenzyme for key enzymes involved in energy metabolism, including pyruvate dehydrogenase and transketolase, which are crucial for glucose utilization and pentose phosphate pathway activity .

Table 1: Forms of Thiamine and Their Functions

| Form | Function |

|---|---|

| Thiamine (Vitamin B1) | Precursor to active forms |

| Thiamine Monophosphate | Intermediate form; less biologically active |

| Thiamine Diphosphate | Coenzyme for energy metabolism enzymes |

| Thiamine Triphosphate | Involved in signaling pathways under stress |

This compound is converted to its active form, TDP, within the body through phosphorylation. This conversion is facilitated by thiamine pyrophosphokinase-1 (TPK1), an enzyme prevalent in various tissues such as the kidney and brain . TDP participates in decarboxylation reactions, crucial for the conversion of α-keto acids to acyl-CoA derivatives, thereby linking carbohydrate metabolism to the citric acid cycle.

Role in Neurotransmitter Synthesis

Thiamine's influence extends to neurotransmitter synthesis. It is vital for synthesizing acetylcholine and gamma-aminobutyric acid (GABA), both essential for proper neuronal function. Deficiency in thiamine can lead to neurological disorders such as Wernicke-Korsakoff syndrome, characterized by confusion, ataxia, and memory disturbances .

Thiamine Deficiency and Associated Disorders

Thiamine deficiency is commonly associated with chronic alcoholism and can lead to severe neurological conditions. A study indicated that high-dose thiamine administration significantly reduced mortality related to Wernicke-Korsakoff syndrome . The recommended treatment includes parenteral thiamine at doses ranging from 100 mg to 500 mg daily, depending on the severity of the deficiency .

Case Study: Wernicke-Korsakoff Syndrome Treatment

A randomized controlled trial involving patients with Wernicke's encephalopathy found no significant differences in cognitive or neurological outcomes among varying doses of thiamine (100 mg thrice daily vs. 500 mg thrice daily) over five days. This suggests that while thiamine is critical for recovery, optimal dosing may vary based on individual patient needs .

Biological Activity in Various Conditions

Research indicates that thiamine plays a protective role against oxidative stress, particularly in neurodegenerative diseases such as Alzheimer's disease and diabetes. It has been shown to reduce lipid peroxidation in animal models, suggesting potential therapeutic benefits in mitigating neuronal damage caused by oxidative stress .

Table 2: Biological Effects of this compound

| Condition | Biological Effect |

|---|---|

| Wernicke-Korsakoff Syndrome | Reduces cognitive deficits with supplementation |

| Alzheimer's Disease | Potential neuroprotective effects |

| Diabetes | Improves glucose metabolism |

Eigenschaften

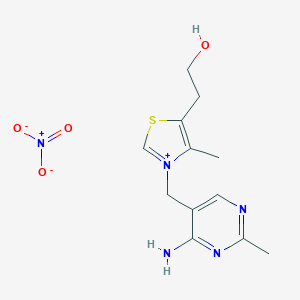

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N4OS.NO3/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;2-1(3)4/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIERGBJEBXXIGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4S | |

| Record name | thiamine nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4038762 | |

| Record name | Thiamine nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-43-4 | |

| Record name | Thiamine nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiamine mononitrate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiamine nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamine nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAMINE MONONITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K0I04919X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.